2-[(benzylamino)methyl]-4-bromophenol
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Overview
Description
2-[(benzylamino)methyl]-4-bromophenol is an organic compound that features a bromine atom and a benzylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylamino)methyl]-4-bromophenol typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by a nucleophilic substitution reaction to introduce the benzylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(benzylamino)methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding de-brominated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(benzylamino)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(benzylamino)methyl]-4-bromophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[(benzylamino)methyl]-4,6-dibromophenol
- 2-[(benzylamino)methyl]-4-chlorophenol
- 2-[(benzylamino)methyl]-4-fluorophenol
Uniqueness
2-[(benzylamino)methyl]-4-bromophenol is unique due to the presence of both a bromine atom and a benzylamino group on the phenol ring. This combination of functional groups imparts specific chemical and biological properties that can be exploited in various applications. The bromine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Properties
IUPAC Name |
2-[(benzylamino)methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-13-6-7-14(17)12(8-13)10-16-9-11-4-2-1-3-5-11/h1-8,16-17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUIEWCTSXDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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